Kavalactone

Kavalactones are a class of polyphenolic compounds primarily found in the seeds of the Mucuna pruriens plant, commonly known as the velvet bean or cowhage. These compounds have garnered significant interest due to their potential therapeutic applications. Kavalactones exhibit a range of biological activities including neuroprotective, antioxidant, and anti-inflammatory properties. They are believed to interact with various receptors in the central nervous system, contributing to their possible use in managing neurological conditions such as depression and anxiety.

In addition to their health benefits, kavalactones have also shown promise in cosmetic applications due to their ability to promote skin health and reduce oxidative stress. Their antioxidant properties make them effective in protecting against environmental damage to the skin cells. However, further research is needed to fully understand the mechanisms of action and potential side effects associated with these compounds.

When used in pharmaceutical or cosmetic products, kavalactones must be carefully sourced and processed to ensure safety and efficacy. Proper extraction techniques and quality control measures are essential to maintain the integrity of these bioactive molecules.

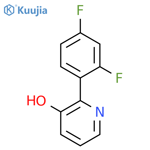

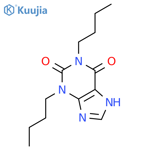

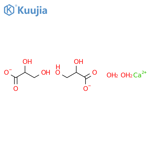

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

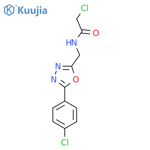

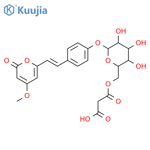

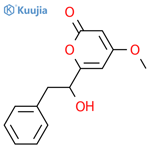

Aspernigrin B; N-(3S-Carboxybutanoyl) | 1851292-80-2 | C32H30N2O8 |

|

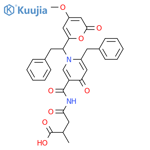

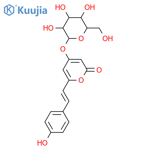

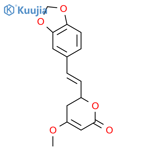

77900-30-2 | C15H14O5 | |

|

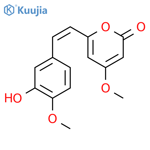

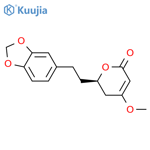

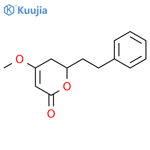

6-[2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one; (E)-form, 5,6-Dihydro, tri-Me ether | 93006-95-2 | C16H18O5 |

|

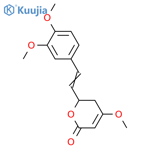

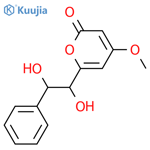

Yangonin; O12-De-Me, 12-O-(6-O-malonyl-β-D-glucopyranoside) | 1476028-99-5 | C23H24O12 |

|

Yangonin; Di-O-de-Me, 4-O-β-D-glucopyranoside | 1246011-33-5 | C19H20O9 |

|

Dihydromethysticin, (R)- | 329351-76-0 | C15H16O5 |

|

5,6-Dehydrokawain; (E)-form, 7,8-Dihydro, 7R*,8R*-dihydroxy | 960495-54-9 | C14H14O5 |

|

5,6-Dehydrokawain; (E)-form, 7,8-Dihydro, 7ξ-hydroxy | 1244032-09-4 | C14H14O4 |

|

DL-Methysticin | 20697-20-5 | C15H14O5 |

|

Dihydrokavain | 587-63-3 | C14H16O3 |

Verwandte Literatur

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

Empfohlene Lieferanten

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

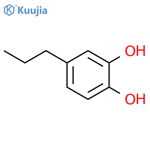

4-propylbenzene-1,2-diol Cas No: 2525-02-2

4-propylbenzene-1,2-diol Cas No: 2525-02-2 -

-

1,3-Dibutylxanthine Cas No: 2850-36-4

1,3-Dibutylxanthine Cas No: 2850-36-4 -

-